N-Acetyl-N'-(2,4-difluoro-phenyl)-N''-(4,6-dimethyl-pyrimidin-2-yl)-guanidine
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Overview
Description
N-[(Z)-[(2,4-DIFLUOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of difluorophenyl and dimethylpyrimidinyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(2,4-DIFLUOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,4-difluoroaniline with 4,6-dimethylpyrimidine-2-amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(2,4-DIFLUOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(Z)-[(2,4-DIFLUOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(Z)-[(2,4-DIFLUOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Shares the difluorophenyl group and exhibits similar chemical properties.
4,6-Dimethylpyrimidine-2-amine: Contains the dimethylpyrimidinyl group and is used in similar synthetic applications.
Uniqueness
N-[(Z)-[(2,4-DIFLUOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE is unique due to its combination of difluorophenyl and dimethylpyrimidinyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C15H15F2N5O |
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Molecular Weight |
319.31 g/mol |
IUPAC Name |
N-[(E)-N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C15H15F2N5O/c1-8-6-9(2)19-14(18-8)22-15(20-10(3)23)21-13-5-4-11(16)7-12(13)17/h4-7H,1-3H3,(H2,18,19,20,21,22,23) |
InChI Key |
PQODLJDZJMJONR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=C(C=C(C=C2)F)F)/NC(=O)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=C(C=C(C=C2)F)F)NC(=O)C)C |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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